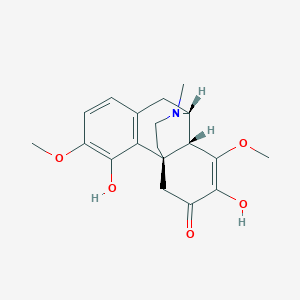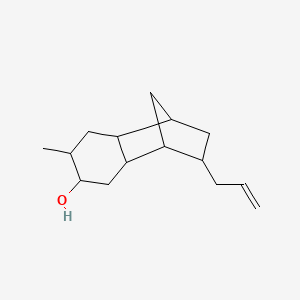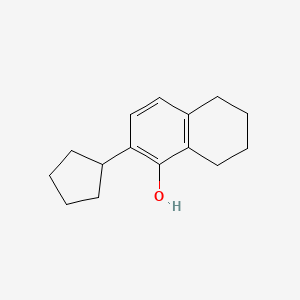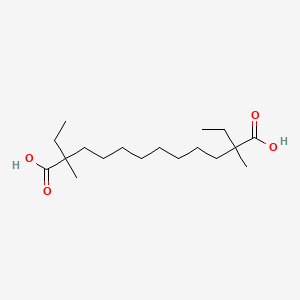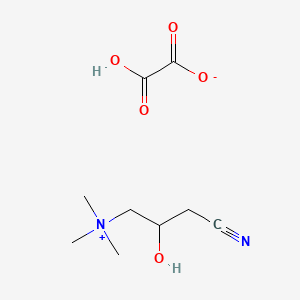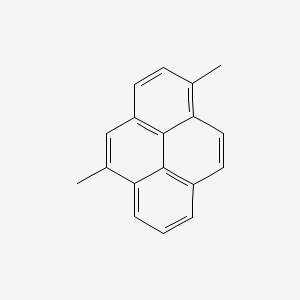
9H-Purin-6-amine, 9-((3,5-dichlorophenyl)methyl)-N,N-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Purin-6-amine, 9-((3,5-dichlorophenyl)methyl)-N,N-dimethyl- is a synthetic compound belonging to the purine class of molecules It is characterized by the presence of a purine ring system substituted with a 3,5-dichlorophenylmethyl group and N,N-dimethylamine group
准备方法
合成路线和反应条件
9H-嘌呤-6-胺, 9-((3,5-二氯苯基)甲基)-N,N-二甲基- 的合成通常涉及以下步骤:
起始原料: 合成始于市售的起始原料,例如 6-氯嘌呤和 3,5-二氯苄基氯。
亲核取代: 6-氯嘌呤在碱(如碳酸钾 (K2CO3))的存在下与 3,5-二氯苄基氯进行亲核取代反应,形成中间体 9-(3,5-二氯苄基)-6-氯嘌呤。
二甲基化: 然后,中间体在合适的催化剂(如钯碳 (Pd/C))存在下,用二甲胺进行二甲基化,得到最终产物。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以实现更高的收率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和工艺自动化,以确保一致的质量和可扩展性。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在胺基处,形成相应的氧化物或羟胺。
还原: 还原反应可以针对氯化的芳香环,导致形成部分或完全脱氯的产物。
取代: 该化合物可以参与亲核取代反应,特别是在芳香环上的氯化位置。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢 (H2O2) 和高锰酸钾 (KMnO4)。
还原: 常见还原剂包括氢化铝锂 (LiAlH4) 或使用钯碳 (Pd/C) 进行催化氢化。
取代: 可以使用甲醇钠 (NaOCH3) 或乙醇钠 (NaOEt) 等亲核试剂进行取代反应。
主要产物
氧化: 形成 N-氧化物或羟胺。
还原: 形成脱氯衍生物。
取代: 形成具有各种官能团的取代嘌呤衍生物。
科学研究应用
化学
催化: 该化合物可作为配体用于配位化学,用于开发新型催化剂。
材料科学: 它可以掺入聚合物基体中,以增强其热性能和机械性能。
生物学
酶抑制: 该化合物具有作为参与代谢途径的特定酶的抑制剂的潜力。
分子探针: 它可以用作分子探针,用于研究细胞水平的生物过程。
医学
药物开发: 该化合物在开发针对癌症和传染病等疾病的新型治疗剂方面引起了兴趣。
诊断工具: 它可用于开发检测特定生物分子的诊断检测。
工业
化工制造: 该化合物可作为合成其他有价值化学品的中间体。
作用机制
9H-嘌呤-6-胺, 9-((3,5-二氯苯基)甲基)-N,N-二甲基- 的作用机制涉及其与特定分子靶标(例如酶或受体)的相互作用。该化合物可以与酶的活性位点结合,抑制其活性,从而影响其调节的代谢途径。此外,它可以与细胞受体相互作用,调节信号转导途径并影响细胞反应。
相似化合物的比较
类似化合物
8-[(3,5-二氯苯基)硫代]-9-[3-(甲胺基)丙基]-9H-嘌呤-6-胺: 该化合物具有类似的嘌呤核心结构,但在连接到嘌呤环上的取代基方面有所不同。
1-[2-氯-6-[[(3-碘苯基)甲基]氨基]-9H-嘌呤-9-基]-1-脱氧-N-甲基-β-D-呋喃糖尿酰胺: 另一个与嘌呤环上具有不同取代基的化合物。
独特性
9H-嘌呤-6-胺, 9-((3,5-二氯苯基)甲基)-N,N-二甲基- 的独特性在于其特定的取代模式,赋予其独特的化学和生物学特性。3,5-二氯苯基甲基的存在增强了其亲脂性和膜渗透性,而 N,N-二甲胺基可以影响其与分子靶标的结合亲和力。
属性
CAS 编号 |
112089-15-3 |
|---|---|
分子式 |
C14H13Cl2N5 |
分子量 |
322.2 g/mol |
IUPAC 名称 |
9-[(3,5-dichlorophenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H13Cl2N5/c1-20(2)13-12-14(18-7-17-13)21(8-19-12)6-9-3-10(15)5-11(16)4-9/h3-5,7-8H,6H2,1-2H3 |
InChI 键 |
NWSABOIQKUEKOD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





